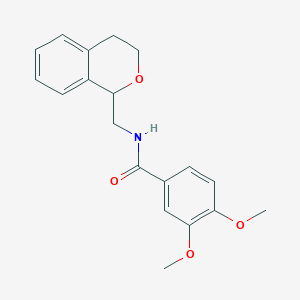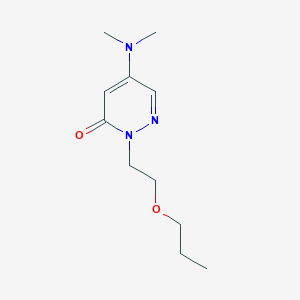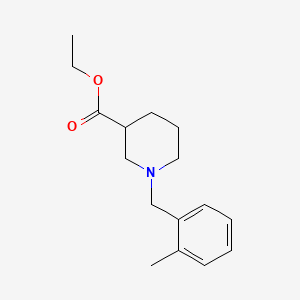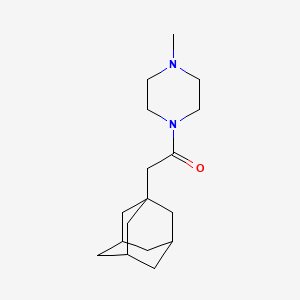![molecular formula C23H29N3O5 B5217986 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5217986.png)
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as AC-42 and is known to have a unique mechanism of action that makes it a promising candidate for further research.
作用机制
AC-42 is known to act as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype 1 (M1 receptor). This receptor is involved in several physiological processes, including learning and memory, attention, and motor function. AC-42 binds to a specific site on the receptor, which enhances the binding of acetylcholine and increases the activity of the receptor. This results in the activation of downstream signaling pathways that are involved in the aforementioned physiological processes.
Biochemical and Physiological Effects:
The activation of the M1 receptor by AC-42 has several biochemical and physiological effects. In animal models, AC-42 has been shown to enhance memory and cognitive function, increase attention and focus, and improve motor function. In cancer cells, AC-42 has been shown to inhibit cell growth and induce cell death. These effects are thought to be due to the activation of downstream signaling pathways that are involved in these processes.
实验室实验的优点和局限性
One advantage of using AC-42 in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. Another advantage is its ability to enhance memory and cognitive function in animal models, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, there are also some limitations to using AC-42 in lab experiments. One limitation is its potential toxicity, as some studies have shown that high doses of AC-42 can be toxic to cells. Another limitation is its specificity, as AC-42 only binds to the M1 receptor and may not be effective in other physiological processes.
未来方向
There are several future directions for research on AC-42. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to develop new drugs with similar structures and mechanisms of action to AC-42 for the treatment of cancer. Additionally, further research is needed to investigate the potential toxicity and specificity of AC-42 and to develop new compounds that overcome these limitations. Overall, AC-42 has significant potential for further research and development in various fields.
合成方法
The synthesis of AC-42 involves a multi-step process that requires the use of several chemical reagents. The first step involves the preparation of 4-methoxybenzoic acid, which is then reacted with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with 3-(3-pyridinyloxy)propylamine to form 4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide. The final step involves the acetylation of the amine group using acetic anhydride and piperidine to form 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide.
科学研究应用
AC-42 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, AC-42 has been shown to enhance memory and cognitive function in animal models, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, AC-42 has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, AC-42 has been used as a lead compound for the development of new drugs with similar structures and mechanisms of action.
属性
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-(3-pyridin-3-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-17(27)26-12-8-19(9-13-26)31-22-15-18(6-7-21(22)29-2)23(28)25-11-4-14-30-20-5-3-10-24-16-20/h3,5-7,10,15-16,19H,4,8-9,11-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYHCCLOHGZPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCCOC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)

![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)

![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)
